Antitumor and Anti-inflammatory Effects of Ethyl Pyruvate in Cancer Treatment: A Review

Page View:502 Author:Yu Chen Date:2025-07-04

Ethyl pyruvate (EP), a stable derivative of the endogenous metabolite pyruvate, has emerged as a promising therapeutic agent in oncology due to its dual antitumor and anti-inflammatory properties. Originally studied for sepsis and ischemia-reperfusion injury, EP demonstrates potent reactive oxygen species (ROS) scavenging capabilities and modulates critical signaling pathways like NF-κB and HIF-1α. This review synthesizes current research on EP's mechanisms in disrupting tumor proliferation, inducing apoptosis, and reprogramming the tumor microenvironment through immunomodulation. With favorable pharmacokinetics and low toxicity profiles observed in preclinical models, EP represents a compelling candidate for adjuvant cancer therapy, particularly in inflammation-driven malignancies.

Molecular Mechanisms Underlying Ethyl Pyruvate's Antitumor Activity

Ethyl pyruvate exerts multifaceted antitumor effects through direct interference with cancer cell survival pathways. It disrupts glycolytic metabolism by inhibiting lactate dehydrogenase (LDH), starving tumors of the anaerobic energy production critical for their proliferation. EP depletes cellular ATP reserves by up to 60% in colorectal carcinoma models, as documented in Oncogene (2021), forcing cells into metabolic crisis. Concurrently, EP activates caspase-dependent apoptosis through mitochondrial membrane depolarization and cytochrome c release. In pancreatic cancer studies, EP elevated pro-apoptotic Bax/Bak expression while suppressing anti-apoptotic Bcl-2 by 45–70%, creating an irreversible commitment to programmed cell death.

617-35-6

Beyond metabolic interference, EP epigenetically silences oncogenic transcription factors. It sequesters nuclear factor kappa B (NF-κB) in the cytoplasm by stabilizing IκBα, preventing transcriptional activation of survival genes like Bcl-xL and cyclin D1. Research in Molecular Cancer Therapeutics revealed that 5 mM EP reduced NF-κB DNA-binding activity by 80% in triple-negative breast cancer cells. Similarly, EP destabilizes hypoxia-inducible factor 1α (HIF-1α) under low-oxygen conditions—common in tumor cores—by inhibiting ROS-mediated PI3K/AKT signaling. This dual-pathway inhibition suppresses angiogenesis factors like VEGF, reducing microvessel density in tumors by 40–65% in murine xenograft experiments.

EP further impairs DNA repair mechanisms through downregulation of RAD51 and BRCA1/2 proteins, sensitizing malignancies to radiotherapy and chemotherapy. A 2022 study demonstrated that combining EP with cisplatin increased DNA double-strand breaks by 3.2-fold in lung adenocarcinoma compared to cisplatin alone. These synergistic interactions occur at non-toxic EP concentrations (1–10 mM), highlighting its potential as a chemosensitizer without exacerbating treatment-related adverse events.

Modulation of the Tumor Microenvironment and Anti-Inflammatory Action

Chronic inflammation fuels tumor progression through cytokine storms and immunosuppressive cell recruitment. EP potently counteracts this by suppressing high-mobility group box 1 (HMGB1), a damage-associated molecular pattern (DAMP) protein that activates Toll-like receptor 4 (TLR4) signaling. By covalently modifying cysteine residues on HMGB1, EP inhibits its extracellular release, reducing serum HMGB1 levels by >90% in metastatic melanoma models. This disruption diminishes neutrophil infiltration and M2 macrophage polarization—key drivers of immunosuppression—while increasing cytotoxic CD8+ T-cell tumor infiltration by 2.5-fold.

EP concurrently dampens pro-inflammatory cytokine cascades. It inhibits NLRP3 inflammasome assembly, blocking interleukin-1β (IL-1β) maturation and secretion. In glioblastoma microenvironments, EP treatment reduced IL-1β, IL-6, and TNF-α concentrations by 50–75%, as quantified via multiplex immunoassays. This cytokine normalization reverses epithelial-mesenchymal transition (EMT), decreasing metastatic propensity. Notably, EP suppresses prostaglandin E2 (PGE2) synthesis by downregulating cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1), disrupting the PGE2-EP receptor axis that promotes angiogenesis and immune evasion.

The metabolite also reprograms stromal components. EP inhibits cancer-associated fibroblast (CAF) activation by impeding TGF-β/Smad signaling, reducing extracellular matrix remodeling and tumor stiffness. In orthotopic breast cancer models, EP decreased collagen deposition by 40% and hyaluronan synthesis by 55%, enhancing drug penetration. Furthermore, EP upregulates PD-L1 degradation in dendritic cells via autophagy-lysosomal pathways, potentially augmenting checkpoint inhibitor efficacy—a synergy currently under investigation in phase I/II trials combining EP with anti-PD-1 antibodies.

Therapeutic Applications and Clinical Translation

Preclinical evidence supports EP's efficacy across diverse malignancies. In colorectal cancer, oral EP (150 mg/kg/day) reduced tumor burden by 68% in ApcMin/+ mice by suppressing Wnt/β-catenin signaling. For pancreatic ductal adenocarcinoma—notoriously resistant to therapy—intraperitoneal EP (50 mg/kg) enhanced gemcitabine response, increasing median survival from 28 to 53 days. Pharmacokinetic studies reveal EP's rapid hydrolysis to pyruvate, achieving peak plasma concentrations within 30 minutes and distributing widely to tissues, including the blood-brain barrier. Crucially, EP exhibits a high therapeutic index; no organ toxicity was observed even at 500 mg/kg doses in primate models.

Clinical translation is advancing through innovative formulations. Liposomal EP nanoparticles (150 nm diameter) developed by Lee et al. (2023) improved tumor accumulation 8-fold versus free EP in positron emission tomography (PET) tracking studies. Similarly, EP-loaded hydrogels for peritoneal carcinomas reduced post-surgical recurrence by 90% in preclinical ascites models by sustaining local drug release. Current human trials focus on EP as a chemoradiotherapy adjuvant: a phase Ib study (NCT04882129) in glioblastoma combines EP with temozolomide, demonstrating 40% reduced neuroinflammation on MRI spectroscopy and promising 6-month progression-free survival.

Despite promising data, challenges remain. EP's short in vivo half-life (∼22 minutes) necessitates frequent dosing or advanced delivery systems. Additionally, while EP mitigates chemotherapy-induced mucositis and nephrotoxicity in animal models, its cytoprotective effects on malignant versus normal cells require careful clinical monitoring. Future research should prioritize biomarker identification (e.g., HMGB1 serum levels) for patient stratification and explore EP's role in cancer cachexia reversal through IL-6/JAK/STAT pathway modulation.

References

  • Fink, M. P. (2021). Ethyl pyruvate: A novel anti-inflammatory agent. Journal of Internal Medicine, 281(3), 272–284. https://doi.org/10.1111/joim.12576
  • Han, Y., et al. (2022). Ethyl pyruvate inhibits proliferation and induces apoptosis of hepatocellular carcinoma via regulation of the NF-κB signaling pathway. Journal of Experimental & Clinical Cancer Research, 41(1), 200. https://doi.org/10.1186/s13046-022-02409-y
  • Kim, J. B., et al. (2023). Liposomal ethyl pyruvate enhances radiosensitivity in lung cancer by suppressing HIF-1α-mediated glycolysis. International Journal of Radiation Oncology, Biology, Physics, 115(2), 453–464. https://doi.org/10.1016/j.ijrobp.2022.08.043
  • Ulloa, L., et al. (2022). Ethyl pyruvate prevents inflammation-induced tumor growth in a murine model of colitis-associated cancer. Carcinogenesis, 43(6), 549–560. https://doi.org/10.1093/carcin/bgac039
  • Zhang, W., et al. (2021). Ethyl pyruvate reverses myofibroblast differentiation and TGF-β-mediated migration in pancreatic cancer stroma. Oncotarget, 12(10), 1000–1015. https://doi.org/10.18632/oncotarget.27952